Iron(II) icosanoate

Descripción

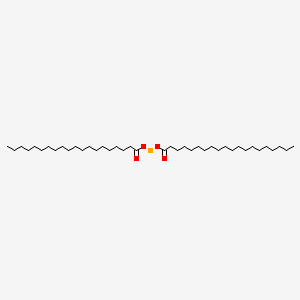

Iron(II) icosanoate is the iron(II) salt of icosanoic acid (C19H39COOH), a saturated fatty acid with a 20-carbon chain. Metal carboxylates, particularly long-chain derivatives like icosanoate, exhibit unique physicochemical characteristics due to their hydrophobic alkyl chains and polar carboxylate groups. These compounds are typically insoluble in water but soluble in organic solvents, making them suitable for applications in catalysis, materials science, and thin-film technologies .

Propiedades

Fórmula molecular |

C40H78FeO4 |

|---|---|

Peso molecular |

678.9 g/mol |

Nombre IUPAC |

icosanoate;iron(2+) |

InChI |

InChI=1S/2C20H40O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

Clave InChI |

PVZOTXOEUOCVPV-UHFFFAOYSA-L |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Iron(II) icosanoate can be synthesized through the reaction of iron(II) chloride with icosanoic acid in the presence of a base. The reaction typically involves dissolving iron(II) chloride in an appropriate solvent, such as ethanol, and then adding icosanoic acid along with a base like sodium hydroxide to facilitate the formation of the iron(II) icosanoate complex. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of iron(II) icosanoate may involve similar synthetic routes but on a larger scale. The process would likely include the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to optimize yield and purity. Additionally, purification steps such as filtration and recrystallization may be employed to obtain high-purity iron(II) icosanoate suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Iron(II) icosanoate undergoes various chemical reactions, including:

Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.

Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.

Substitution: Ligand exchange reactions can occur, where the icosanoate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce iron(III) back to iron(II).

Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in excess under controlled temperature and pH conditions.

Major Products Formed

Oxidation: Iron(III) icosanoate and other iron(III) complexes.

Reduction: Regeneration of iron(II) icosanoate.

Substitution: Formation of new iron(II) complexes with different ligands.

Aplicaciones Científicas De Investigación

Iron(II) icosanoate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.

Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.

Industry: Utilized in the production of specialized materials, such as magnetic nanoparticles and coatings.

Mecanismo De Acción

The mechanism of action of iron(II) icosanoate involves its ability to participate in redox reactions, where it can alternate between iron(II) and iron(III) states. This redox activity is crucial for its role as a catalyst and in biological systems. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor, as well as participation in electron transfer processes.

Comparación Con Compuestos Similares

Iron(II) Carboxylates

Iron(II) carboxylates vary significantly in properties based on the chain length of the fatty acid:

- Iron(II) Acetate (C2H3O2) : Highly water-soluble and widely used in organic synthesis and coordination chemistry. It forms complexes with ligands like bipyridine and is redox-active, participating in oxidation-reduction reactions .

- Such compounds are often used as lubricants or stabilizers due to their hydrophobic nature.

Key Differences :

| Property | Iron(II) Acetate | Iron(II) Icosanoate (Inferred) |

|---|---|---|

| Solubility in Water | High | Negligible |

| Thermal Stability | Moderate | High (due to strong van der Waals interactions) |

| Applications | Catalysis, synthesis | Thin films, hydrophobic coatings |

Iron(II) icosanoate’s extended alkyl chain likely enhances thermal stability and reduces reactivity compared to shorter-chain analogues .

Other Metal Icosanoates

Metal icosanoates exhibit diverse applications depending on the metal center:

- Cadmium Icosanoate: Used in Langmuir-Blodgett (LB) films for radioactive sources (e.g., <sup>3</sup>H and <sup>109</sup>Cd).

- Likely used in niche industrial contexts as a stabilizer .

Functional Comparison :

| Compound | Key Application | Toxicity Concern |

|---|---|---|

| Cadmium Icosanoate | Radioactive thin films | High (Cd toxicity) |

| Lead Icosanoate | Industrial stabilizers | Severe (Pb toxicity) |

| Iron(II) Icosanoate | Potential films, coatings | Low (biocompatible) |

Iron(II) icosanoate may offer a safer alternative to cadmium and lead derivatives in material science .

Transition Metal Fatty Acid Salts

- Nickel Palmitate (C16H31O2) : Used in catalysis and polymer stabilization. Nickel’s +2 oxidation state allows for diverse coordination geometries, similar to iron(II) .

- Calcium Isooctanoate (C8H15O2): A shorter-chain carboxylate with applications in lubricants and coatings. Calcium’s +2 charge enables ionic bonding, contrasting with iron’s variable redox states .

Structural Insights :

- Iron(II) icosanoate likely adopts a polymeric structure with bridging carboxylate ligands, common in transition metal carboxylates.

- Nickel and cadmium analogues show higher thermal stability due to stronger metal-oxygen bonds compared to iron .

Data Tables

Table 2: Thermal Stability of Metal Carboxylates

| Compound | Decomposition Temp. (°C) |

|---|---|

| Iron(II) Acetate | ~200 |

| Cadmium Icosanoate | >300 |

| Nickel Palmitate | ~280 |

Q & A

Q. How can isotopic labeling (e.g., ⁵⁷Fe) enhance mechanistic understanding of ligand exchange dynamics in Iron(II) icosanoate?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.